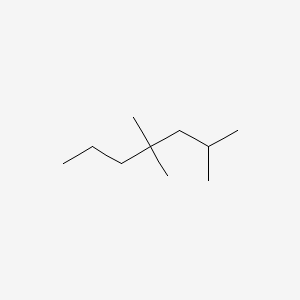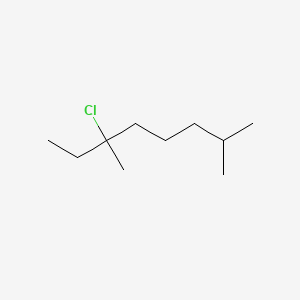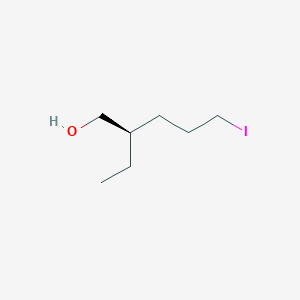
Buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene” is a complex mixture of four distinct chemical entities: Buta-1,3-diene, methyl 2-methylprop-2-enoate, prop-2-enenitrile, and styrene. Each of these compounds has unique properties and applications in various fields such as polymer chemistry, industrial manufacturing, and scientific research.
Métodos De Preparación
Buta-1,3-diene
Buta-1,3-diene is typically produced through the steam cracking of hydrocarbons, such as naphtha or ethane . This process involves heating the hydrocarbons to high temperatures, causing them to break down into smaller molecules, including buta-1,3-diene.
Methyl 2-methylprop-2-enoate
. Industrial production often involves the acetone cyanohydrin (ACH) process, where acetone and hydrogen cyanide react to form acetone cyanohydrin, which is then converted to methyl methacrylate.
Prop-2-enenitrile
. This process yields acrylonitrile, water, and carbon dioxide.
Styrene
Styrene is primarily produced through the dehydrogenation of ethylbenzene . This process involves heating ethylbenzene in the presence of a catalyst, typically iron oxide, to produce styrene and hydrogen gas.
Análisis De Reacciones Químicas
Buta-1,3-diene
Buta-1,3-diene undergoes various reactions, including:
Polymerization: Forms polybutadiene, a synthetic rubber.
Diels-Alder Reaction: Reacts with dienophiles to form cyclohexene derivatives.
Hydrogenation: Converts to butenes or butanes in the presence of hydrogen and a catalyst.
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate undergoes:
Polymerization: Forms polymethyl methacrylate (PMMA), used in plastics.
Transesterification: Reacts with alcohols to form different esters.
Prop-2-enenitrile
Prop-2-enenitrile undergoes:
Polymerization: Forms polyacrylonitrile, used in fibers.
Hydrolysis: Converts to acrylamide and acrylic acid.
Styrene
Styrene undergoes:
Polymerization: Forms polystyrene, used in packaging and insulation.
Copolymerization: Reacts with butadiene to form styrene-butadiene rubber (SBR).
Aplicaciones Científicas De Investigación
Buta-1,3-diene
Buta-1,3-diene is used in the production of synthetic rubbers and elastomers . It is also studied for its reactivity in Diels-Alder reactions, which are important in organic synthesis .
Methyl 2-methylprop-2-enoate
Methyl 2-methylprop-2-enoate is widely used in the production of PMMA, which has applications in medical devices, optical lenses, and coatings . It is also used in the synthesis of various methacrylate-based polymers .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of acrylic fibers, resins, and plastics . It is also a precursor for the synthesis of acrylamide and other important chemicals .
Styrene
Styrene is used in the production of polystyrene, ABS (acrylonitrile butadiene styrene), and SBR . It is also studied for its role in the synthesis of various copolymers and its reactivity in radical polymerization .
Mecanismo De Acción
The mechanism of action for each compound varies:
Buta-1,3-diene: Undergoes polymerization through a free-radical mechanism, forming long chains of polybutadiene.
Methyl 2-methylprop-2-enoate: Polymerizes via a free-radical mechanism to form PMMA.
Prop-2-enenitrile: Polymerizes through a free-radical mechanism to form polyacrylonitrile.
Styrene: Undergoes free-radical polymerization to form polystyrene.
Comparación Con Compuestos Similares
Buta-1,3-diene
Similar compounds include isoprene and chloroprene, which are also used in the production of synthetic rubbers . Buta-1,3-diene is unique due to its simpler structure and higher reactivity in Diels-Alder reactions .
Methyl 2-methylprop-2-enoate
Similar compounds include ethyl methacrylate and butyl methacrylate, which are also used in the production of methacrylate polymers . Methyl 2-methylprop-2-enoate is preferred for its higher reactivity and better polymer properties .
Prop-2-enenitrile
Similar compounds include methacrylonitrile and vinyl cyanide, which are also used in the production of acrylic fibers and resins . Prop-2-enenitrile is favored for its higher yield and efficiency in industrial processes .
Styrene
Similar compounds include alpha-methylstyrene and divinylbenzene, which are used in the production of various copolymers . Styrene is unique due to its versatility and wide range of applications in polymer chemistry .
Propiedades
Número CAS |
9010-94-0 |
|---|---|
Fórmula molecular |
C20H25NO2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
buta-1,3-diene;methyl 2-methylprop-2-enoate;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C4H6.C3H3N/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4-2;1-2-3-4/h2-7H,1H2;1H2,2-3H3;3-4H,1-2H2;2H,1H2 |
Clave InChI |
BZDKYAZTCWRUDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |
Números CAS relacionados |
9010-94-0 107592-06-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
![2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol](/img/structure/B14162827.png)



![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
![2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14162864.png)
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B14162870.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)


![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)
